molecular formula C15H12ClNO3 B2630957 2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide CAS No. 501942-41-2

2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide

Cat. No.: B2630957
CAS No.: 501942-41-2
M. Wt: 289.72
InChI Key: DLEHIYPDUWSBCD-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide is an organic compound with the molecular formula C15H12ClNO3 It is a benzamide derivative characterized by the presence of a chlorophenyl group and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxybenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on tyrosine-protein kinases, which play a role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide is unique due to its specific structural features, such as the oxoethoxy linkage and the chlorophenyl group.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-7-5-10(6-8-11)13(18)9-20-14-4-2-1-3-12(14)15(17)19/h1-8H,9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEHIYPDUWSBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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